molecular formula C15H20O9 B12372421 Methyl vanillate glucoside

Methyl vanillate glucoside

Cat. No.: B12372421
M. Wt: 344.31 g/mol
InChI Key: INSAQPSCUXYJAY-ZHZXCYKASA-N
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Description

Contextualization of Glycosylated Phenolic Compounds in Natural Products Chemistry

Phenolic compounds are a large and diverse group of secondary metabolites produced by plants. alanrevista.orgscielo.org They are characterized by having at least one aromatic ring with one or more hydroxyl groups attached. alanrevista.orgscielo.org In nature, these compounds are frequently found in a glycosylated form, meaning they are attached to a sugar molecule. alanrevista.orgresearchgate.net This process of glycosylation, the attachment of a sugar moiety, significantly impacts the properties of the phenolic compound.

Glycosylation generally increases the water solubility and stability of phenolic compounds. researchgate.net It is a crucial process for the diverse functions of these compounds in plants. researchgate.net The addition of a sugar molecule can also influence the compound's bioavailability and may prevent its oxidation. researchgate.net Enzymes such as glycosyltransferases are responsible for the synthesis of these glycosides in nature. researchgate.net

The study of glycosylated phenolic compounds is a significant area within natural products chemistry. Researchers are interested in their physiological and pharmacological functions, which can include antioxidant, antibacterial, and anti-inflammatory effects. researchgate.net The structural diversity of these compounds, arising from both the phenolic aglycone and the attached sugar, leads to a wide range of biological activities. alanrevista.orgscielo.org

Significance of Methyl Vanillate (B8668496) Glucoside as a Specialized Metabolite

Methyl vanillate glucoside is classified as a specialized metabolite, also known as a secondary metabolite. medchemexpress.commedchemexpress.com These are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.gov Instead, they often play a role in the plant's interaction with its environment, such as defense against predators or pathogens. scielo.org

The biosynthesis of these specialized metabolites, including phenolic compounds, occurs through pathways like the shikimate and acetate-malonate pathways. nih.gov this compound has been identified in various plant species, including Rauvolfia verticillata and Lycium schweinfurthii. medchemexpress.commedchemexpress.com Its presence has also been noted in metabolomic analyses of plants like fennel (Foeniculum vulgare). mdpi.com

The significance of this compound as a specialized metabolite lies in its potential biological activities, which are a subject of ongoing research. As a glycoside of methyl vanillate, its properties are influenced by both the phenolic core and the attached glucose molecule. Methyl vanillate itself, the aglycone part, is known to have antioxidant properties and has been studied for its role as a Wnt/β-catenin pathway activator. chemsrc.comnih.gov

Overview of Research Domains Pertaining to this compound

Research on this compound spans several scientific disciplines:

Natural Products Chemistry: This field focuses on the isolation, purification, and structural elucidation of this compound from various plant sources. phytopurify.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for its identification and characterization. phytopurify.com

Metabolomics: Metabolomic studies aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. This compound has been identified in the metabolomic profiling of plants, contributing to the understanding of their chemical composition. mdpi.com These studies often utilize advanced analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comnih.gov

Pharmacology and Biochemistry: This research area investigates the biological effects of this compound. While research on the glucoside is still emerging, studies on its aglycone, methyl vanillate, have explored its potential to activate signaling pathways, such as the Wnt/β-catenin pathway, which is involved in processes like bone formation. chemsrc.comnih.gov Research also investigates its potential antioxidant properties. chemsrc.com

Phytochemistry: This domain examines the chemical compounds produced by plants. The identification of this compound in various plant species contributes to the phytochemical knowledge of these plants. medchemexpress.commedchemexpress.com

The table below summarizes the key research domains and their focus in relation to this compound.

Research DomainFocus of Research on this compound
Natural Products ChemistryIsolation, purification, and structural elucidation from plant sources. phytopurify.com
MetabolomicsIdentification and quantification as part of the plant metabolome. mdpi.comnih.gov
Pharmacology and BiochemistryInvestigation of potential biological activities and mechanisms of action. chemsrc.comnih.gov
PhytochemistryCharacterization of its presence in different plant species. medchemexpress.commedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20O9

Molecular Weight

344.31 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

InChI

InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3/t10-,11-,12+,13-,15-/m1/s1

InChI Key

INSAQPSCUXYJAY-ZHZXCYKASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Methyl Vanillate Glucoside and Its Aglycone Precursors

Botanical Sources of Methyl Vanillate (B8668496) and its Glucoside

The presence of these compounds in the plant kingdom is widespread, indicating their involvement in various metabolic pathways. Methyl vanillate glucoside itself has been isolated and purified from the herbs of Rauvolfia verticillata.

Methyl vanillate has been identified in a diverse range of plant species, often as a constituent of their leaves, roots, or stems.

Rhinacanthus nasutus : This medicinal plant, native to Southeast Asia, is a well-documented source of methyl vanillate. medchemexpress.com The compound has been isolated from its roots, stems, and leaves and is considered one of its key phytochemicals. microchem.frplantsjournal.com

Aristolochia kankauensis : Methyl vanillate has been reported as a constituent of this plant species. medchemexpress.com

Farsetia stylosa : Analysis of the methanolic extract of this plant from the Brassicaceae family has confirmed the presence of methyl vanillate ester. nih.gov

Cestrum species : Methyl vanillate has been identified in various species within the Cestrum genus, including Cestrum parqui (Chilean cestrum). glpbio.commdpi.comnih.gov Its presence is noted alongside other phenolic compounds like vanillic acid and syringic acid. mdpi.com

Table 1. Documented Botanical Sources of Methyl Vanillate
Plant SpeciesFamilyReference
Rhinacanthus nasutusAcanthaceae medchemexpress.commicrochem.fr
Aristolochia kankauensisAristolochiaceae medchemexpress.com
Farsetia stylosaBrassicaceae nih.gov
Cestrum parquiSolanaceae glpbio.commdpi.com
Rauvolfia verticillataApocynaceae

The characteristic flavor profiles of many foods are due to a complex mixture of volatile and non-volatile compounds, including vanilloids like methyl vanillate and the closely related vanillin (B372448).

Rice Cultivars : Vanillin is recognized as an important aroma compound in both white and colored rice, with its intensity increasing upon cooking. nih.gov While one study analyzing 24 commercial Thai rice samples did not detect methyl vanillate above the limit of detection, the presence of vanillin was confirmed in all samples, with concentrations ranging from 95.2 to 773.2 mg/kg. hmdb.ca The presence of these related compounds highlights the role of vanilloids in the aromatic profile of rice.

Wines : The aroma profile of wine is exceptionally complex, influenced by grape variety, fermentation, and aging. Oak maturation can impart various volatile phenols, including vanillin, which is a degradation product of lignin (B12514952) from the oak barrels. targetmol.com While vanillin is a known contributor to the aroma of oak-aged wines, the direct detection of methyl vanillate is less commonly reported.

Honey : Honey is a highly complex matrix containing numerous volatile compounds that contribute to its aroma and reflect its botanical origin. researchgate.net Research has identified methyl vanillate as a volatile component in specific types of honey, such as that derived from Quillajia saponaria (Quillay). researchgate.net

The vanilla bean (Vanilla planifolia) provides a crucial model for understanding the biosynthesis and storage of vanilloid glucosides. In the green vanilla pod, the primary flavor compound, vanillin, is not present in its free form but is stored as its non-volatile glucoside, vanillin-β-D-glucoside, commonly known as glucovanillin (B191341). frontiersin.org

This storage mechanism is a detoxification strategy, as high concentrations of free vanillin would be toxic to the plant's cells. frontiersin.org Glucovanillin can accumulate to high concentrations, representing the main storage form of vanillin. During the curing process, endogenous β-glucosidase enzymes are released, which hydrolyze the glucovanillin, releasing the free, aromatic vanillin. This well-studied system in Vanilla planifolia, involving the enzymatic release of an aglycone (vanillin) from its glucoside precursor, serves as an important parallel for research into this compound and the potential enzymatic pathways that could liberate the aglycone methyl vanillate.

Microbial Production and Presence of Methyl Vanillate

Beyond the plant kingdom, methyl vanillate has also been identified as a metabolite in microorganisms, highlighting its role in microbial metabolic pathways.

The common baker's yeast, Saccharomyces cerevisiae, is known to produce methyl vanillate as a metabolite. medchemexpress.com This yeast has been extensively studied and metabolically engineered for the production of valuable compounds, including vanillin and its derivatives. The natural occurrence of methyl vanillate in S. cerevisiae suggests the presence of endogenous enzymatic machinery capable of processing related phenolic compounds. This has implications for biotechnology, where yeast can be engineered as a cellular factory for the de novo biosynthesis of vanillin and other valuable flavor compounds from simple sugars like glucose.

Chemotaxonomic and Ecological Implications of Distribution

The distribution of secondary metabolites like methyl vanillate and its glucoside is not random and can have significant implications for both plant classification (chemotaxonomy) and the plant's interaction with its environment (ecology).

Chemotaxonomic Implications : Secondary metabolites, which often have a restricted occurrence, can serve as valuable chemical markers for classifying plants. plantsjournal.com The presence of specific phenolic compounds, such as methyl vanillate, within certain genera like Cestrum or families can provide additional data points for taxonomists to understand the evolutionary relationships between species. While methyl vanillate is found across several unrelated families, its consistent presence alongside other specific phenolics within a particular group could suggest a shared biosynthetic pathway and serve as a useful chemotaxonomic marker at a lower taxonomic level.

Structure Activity Relationship Sar Studies of Methyl Vanillate Glucoside and Its Analogs

Conformational and Electronic Influences of Glycosylation

Glycosylation, the enzymatic process of attaching a sugar molecule (a glycan) to another molecule, profoundly alters the physicochemical properties of the parent compound, known as the aglycone. For phenolic compounds like methyl vanillate (B8668496), this modification is a key determinant of their biological fate and activity. mdpi.com

The addition of a glucose moiety to a phenolic compound like methyl vanillate is a well-established method to enhance its properties. nih.gov The primary benefit of glycosylation is the significant improvement in water solubility. mdpi.comresearchgate.net Phenolic compounds are often limited in their application due to low water solubility, but the hydrophilic nature of the sugar molecule counteracts this, making the resulting glycoside more soluble in aqueous environments. mdpi.comjmb.or.kr For instance, studies on resveratrol (B1683913) have shown that its glucosides have markedly higher water solubility than the parent compound. jmb.or.kr

Glycosylation also tends to increase the chemical stability of phenolic compounds. mdpi.comnih.govresearchgate.net The aglycone form can be susceptible to degradation by light or enzymatic oxidation. mdpi.comjmb.or.kr Attaching a sugar molecule can protect the compound from such degradation, extending its half-life and preserving its structure. jmb.or.kr

Table 1: Effects of Glycosylation on Physicochemical Properties of Phenolic Compounds

PropertyEffect of GlycosylationRationaleSource
Water Solubility Significantly IncreasedThe attached sugar moiety is highly hydrophilic. mdpi.comnih.govresearchgate.netjmb.or.kr
Chemical Stability Generally IncreasedProtects the aglycone from enzymatic and chemical degradation. mdpi.comjmb.or.kr
Bioavailability Can be ImprovedEnhanced solubility and stability can lead to better absorption and distribution, though transport can be complex. nih.govugent.be

The glycosylation of a molecule is a critical factor in how it is transported into and stored within a cell. While the aglycone form of many flavonoids can often pass through the cell membrane via passive diffusion due to their lipophilic nature, the more hydrophilic glycosides typically require active transport mechanisms. ugent.be

Research on various phenylpropanoids and flavonoids shows that their glycosylated forms are often transported from the cytoplasm into the cell's central vacuole for storage. frontiersin.orgmdpi.com This transport into the vacuole is not a simple diffusion process but is mediated by specific transporters, such as ATP-binding cassette (ABC) transporters. mdpi.com This directed transport and accumulation in the vacuole prevents potential autotoxicity from high concentrations of the compounds in the cytoplasm and allows the cell to store them for future use. frontiersin.org Therefore, the glucose moiety on methyl vanillate glucoside likely acts as a signal for recognition by cellular transport systems that direct its accumulation within specific subcellular compartments like the vacuole. frontiersin.orgmdpi.com

Systematic Modifications of Methyl Vanillate Structure

The bioactivity of methyl vanillate and its derivatives is not solely dependent on glycosylation but is also heavily influenced by the features of the vanillate structure itself. The length of the ester's alkyl chain and the arrangement of the hydroxyl and methoxyl groups on the aromatic ring are key determinants of biological function.

The esterification of vanillic acid with alcohols of varying alkyl chain lengths produces a range of derivatives with different biological activities. Studies on the inhibition of antigen-mediated degranulation in rat basophilic leukemia (RBL-2H3) cells have demonstrated a clear structure-activity relationship linked to the alkyl chain. nih.govresearchgate.net

In one study, several vanillic acid ester derivatives with alkyl chains ranging from C1 (methyl) to C8 (octyl) were synthesized and evaluated. nih.govresearchgate.net It was found that the inhibitory activity against degranulation increased with the length of the alkyl chain up to a certain point. The butyl (C4) ester derivative was the most potent, exhibiting approximately three times greater inhibitory activity than the methyl (C1) ester (methyl vanillate). nih.govresearchgate.net This suggests that the increased lipophilicity conferred by the longer alkyl chain enhances the compound's ability to interact with cellular membranes or specific protein targets involved in the degranulation pathway. However, this effect may have a limit, as sometimes very long chains can decrease activity, a phenomenon known as the "cut-off effect". mdpi.com

Table 2: Influence of Alkyl Chain Length of Vanillic Acid Esters on Degranulation Inhibition

CompoundAlkyl ChainRelative Inhibitory ActivitySource
Methyl VanillateC1 (Methyl)Baseline nih.govresearchgate.net
Ethyl VanillateC2 (Ethyl)Greater than Methyl nih.gov
Propyl VanillateC3 (Propyl)Greater than Ethyl nih.gov
Butyl VanillateC4 (Butyl)~3-fold greater than Methyl (Most Active) nih.govresearchgate.net

The specific placement of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring of vanillic acid derivatives is crucial for their biological effects. researchgate.netshirazu.ac.ir Vanillic acid itself is 4-hydroxy-3-methoxybenzoic acid. Research comparing various benzoic acid derivatives indicates that this particular meta/para positioning plays an important role in their inhibitory activities. researchgate.netshirazu.ac.ir

The antioxidant capacity of phenolic compounds is highly dependent on the number and position of these groups. The electron-donating methoxy group, when positioned ortho (adjacent) to a hydroxyl group, can increase the stability of the resulting radical after the molecule donates a hydrogen atom, thereby enhancing its antioxidant activity. nih.gov Studies on the inhibition of tyrosinase, for example, suggest that the relative positioning of hydroxyl and methoxy groups is a key factor in the inhibitory potency of benzoic acids. researchgate.netshirazu.ac.ir Altering this arrangement, such as in isovanillic acid (3-hydroxy-4-methoxybenzoic acid), can lead to significant changes in bioactivity. Furthermore, the presence of at least one hydroxyl group on the benzene ring was found to be a minimum requirement for potent degranulation inhibitory activity in vanillic acid analogs. nih.govresearchgate.net

Dimerization Effects on Bioactive Potential (e.g., Methyl Divanillate)

Dimerization, the process of joining two identical molecules (monomers), can lead to compounds with significantly enhanced biological potential. In the case of methyl vanillate (MV), its dimer, methyl divanillate (DMV), has been synthesized and studied, revealing a marked improvement in its antioxidant and other biological effects. nih.govnih.govresearchgate.net

Research comparing DMV to its monomeric precursor found that the antioxidant potency was substantially increased upon dimerization. nih.gov For example, the ability of DMV to reduce the DPPH free radical was found to be 30-fold more effective than that of MV. nih.govresearchgate.net Similarly, its capacity for ferric ion reduction was 4-fold higher. nih.gov This enhanced activity is attributed to the altered electronic properties of the dimer, which facilitate more effective radical scavenging.

Beyond antioxidant capacity, dimerization has been shown to improve the pro-oxidant effect of methyl vanillate against breast cancer cells, leading to a greater decrease in cell viability and a higher apoptotic effect compared to the monomer. nih.govresearchgate.net This suggests that joining two methyl vanillate units creates a new chemical entity with a more potent and potentially more therapeutically valuable profile.

Table 3: Comparison of Antioxidant Activity between Methyl Vanillate (MV) and Methyl Divanillate (DMV)

Activity AssayMethyl Vanillate (MV)Methyl Divanillate (DMV)Fold Increase in Potency (DMV vs. MV)Source
DPPH Radical Reduction (EC₅₀) 33.8 µmol L⁻¹1.1 µmol L⁻¹~30-fold nih.gov
Ferric Ion Reduction (FRAP) Slope: 6.7 x 10⁻⁴Slope: 2.4 x 10⁻³~4-fold nih.gov
Peroxyl Radical Reduction --~2.7-fold nih.gov

Computational Chemistry and Molecular Dynamics Simulations in SAR Investigations

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in the exploration of Structure-Activity Relationships (SAR), providing detailed insights into the molecular interactions that govern a compound's biological activity. mdpi.com These in silico methods allow for the prediction of binding affinities, the visualization of binding modes, and the assessment of the dynamic stability of ligand-receptor complexes, thereby guiding the rational design of more potent and selective analogs. mdpi.complos.org For this compound and its related compounds, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics have been employed to elucidate their mechanisms of action, particularly as enzyme inhibitors.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.org Studies on this compound have utilized this method to understand its inhibitory potential against specific enzymes. For instance, in an investigation of its effect on cholinesterases, molecular docking revealed that this compound had a binding affinity of -8.3 kcal/mol at the catalytic site of acetylcholinesterase (AChE). nih.gov The analysis highlighted that this affinity is facilitated by the formation of six strong hydrogen bonds with key amino acid residues, including Asn85. nih.gov This contrasts with its aglycone form, methyl vanillate, which, in separate studies, also demonstrated inhibitory activity but through different interaction patterns. Docking simulations of methyl vanillate and its parent compound, vanillic acid, against various enzymes have shown the importance of the hydroxyl and methoxy groups in forming critical hydrogen bonds and hydrophobic interactions within the active sites of enzymes like α-glucosidase and α-amylase. jppres.comresearchgate.net The presence of the glucoside moiety in this compound introduces additional hydrogen bonding opportunities, which can significantly influence its binding affinity and specificity compared to its analogs. nih.govmdpi.com

Molecular dynamics (MD) simulations offer a deeper understanding by simulating the movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of a ligand-protein complex. tandfonline.comacs.org While specific MD simulation studies focusing exclusively on this compound are not extensively documented, research on analogous phenolic glycosides provides a framework for understanding its likely behavior. nih.govresearchgate.net MD simulations on complexes of flavonoids and other phenolic compounds with enzymes like α-glucosidase and cholinesterases have been used to validate docking poses and assess the stability of interactions. nih.govresearchgate.netmdpi.com These simulations analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the ligand within the binding pocket. tandfonline.com For example, MD studies on related vanilloid derivatives have been used to confirm the stability of docked complexes with target proteins, suggesting that the initial binding poses predicted by docking are maintained in a more dynamic, solution-phase environment. sbmu.ac.ir This type of analysis is crucial for confirming that the key interactions observed in static docking models are persistent, thus providing stronger support for the proposed mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For vanilloids and related phenolic compounds, 3D-QSAR models have been developed to identify the key structural features that determine their inhibitory potency against targets like the transient receptor potential vanilloid 1 (TRPV1) channel and various enzymes. plos.orgmdpi.comnih.gov These models generate contour maps that indicate where steric bulk, electrostatic charge, and hydrophobic properties can be modified to enhance activity. mdpi.com While a specific QSAR model for this compound has not been detailed, studies on its analogs provide valuable SAR insights. For example, QSAR investigations on vanilloid derivatives have successfully predicted the activity of new compounds, guiding the synthesis of more effective inhibitors. plos.orgnih.gov These studies collectively underscore the power of computational methods in dissecting the complex SAR of this compound and its analogs, paving the way for the development of novel therapeutic agents.

Interactive Table of Molecular Docking Findings for this compound and Analogs

This table summarizes the results from various molecular docking studies, detailing the binding affinities and key interactions of this compound and related compounds with their respective biological targets.

CompoundTarget EnzymeBinding Affinity (kcal/mol)Key Interacting ResiduesReference
This compound Acetylcholinesterase (AChE)-8.3Asn85 nih.gov
Hesperidin (Flavanone Glycoside)Acetylcholinesterase (AChE)-10.10- mdpi.com
Hesperidin (Flavanone Glycoside)Butyrylcholinesterase (BChE)-10.10- mdpi.com
Hesperidin (Flavanone Glycoside)BACE1-10.10- mdpi.com
Amentoflavone (Phenolic)α-GlucosidaseStronger than acarbose- nih.gov
MonorisinoleylvanillateSauPBP2a-7.1- sbmu.ac.ir
Methyl SyringateAcetylcholinesterase (AChE)HighHis440, Ser200 nih.gov

Table of Compounds Mentioned

Analytical Methodologies for Isolation, Identification, and Quantification of Methyl Vanillate Glucoside

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating methyl vanillate (B8668496) glucoside from complex matrices. The choice of technique is often dictated by the sample's complexity, the required sensitivity, and the analytical objective, whether it be identification or quantification.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like methyl vanillate glucoside. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is useful for identifying phenolic compounds based on their UV spectra.

The Evaporative Light Scattering Detector (ELSD) serves as a valuable alternative or complementary detector to DAD. Unlike UV-based detectors, the ELSD response is not dependent on the chromophoric properties of the analyte. lcms.cz This makes it a universal detector for non-volatile compounds. The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. lcms.czresearchgate.net This technique is particularly useful for quantifying compounds that lack a strong UV chromophore. The combination of HPLC with ELSD has been successfully applied for the rapid determination of various glucosides. researchgate.net For instance, a method using a Hypersil C18 column and an acetonitrile-water mobile phase has demonstrated good linearity and recovery for glucoside analysis. researchgate.net

Table 1: Example HPLC-ELSD Conditions for Glucoside Analysis

ParameterValue
Column Hypersil C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (75:25)
Flow Rate 0.8 mL/min
ELSD Gas Flow Rate 2.0 L/min

This table presents example parameters for the analysis of glucosides using HPLC-ELSD, based on established methods for similar compounds. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Glucoside Quantification

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the simultaneous quantification of multiple components in a sample. researchgate.net For the analysis of this compound and related phenolic compounds, HPTLC has been validated as a precise and robust technique. researchgate.netakjournals.com

The process involves applying the sample as a band on an HPTLC plate precoated with a stationary phase, such as silica (B1680970) gel 60F254. akjournals.com The plate is then developed in a chamber with a suitable mobile phase. A typical mobile phase for separating phenolic compounds, including glucosides, is a mixture of n-hexane, chloroform, methanol (B129727), and acetic acid. researchgate.netakjournals.com After development, quantification is achieved through densitometric scanning at specific wavelengths. For phenolic compounds, wavelengths of 254 nm, 280 nm, and 313 nm are often used. researchgate.netakjournals.com The method demonstrates good linearity within specific concentration ranges, and its precision, accuracy, and robustness have been validated according to international guidelines. researchgate.netresearchgate.net

Table 2: HPTLC Method Validation Parameters for Phenolic Compounds

ParameterVanillin (B372448) β-D-glucosidep-Hydroxybenzoic acidVanillic acidp-HydroxybenzaldehydeVanillin
Linear Range (ng/spot) 24–12020–10020–1008–408–40
R² (Correlation Coefficient) >0.99>0.99>0.99>0.99>0.99

This table summarizes the validated linear ranges for the quantification of vanillin β-D-glucoside and other related phenolic compounds by HPTLC. akjournals.com

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Chemical Profiling

For comprehensive chemical profiling and unambiguous identification, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) is the gold standard. researchgate.netnih.gov This powerful technique combines the superior separation efficiency of UHPLC with the high mass accuracy and fragmentation capabilities of HRMS. It allows for the detection and annotation of a wide range of compounds in complex mixtures, even at trace levels. pensoft.netpensoft.net

In the context of natural product analysis, UHPLC-HRMS/MS has been instrumental in identifying numerous secondary metabolites, including glycosides. researchgate.netnih.govmdpi.com The analysis provides accurate mass measurements, which are used to determine the elemental composition of the parent ion, and MS/MS fragmentation patterns, which offer structural information. This detailed data, often processed using platforms like the Global Natural Products Social Molecular Networking (GNPS), enables the annotation of known compounds and the identification of new ones. researchgate.netmdpi.com For instance, this technique has been used to identify methyl vanillate for the first time in the Piper genus. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While this compound itself is non-volatile and not directly amenable to Gas Chromatography (GC), GC-MS is a crucial technique for analyzing its aglycone, methyl vanillate, and other related volatile and semi-volatile compounds that may be present in a sample. researchgate.netcirad.frmdpi.com Often, a hydrolysis step is required to cleave the glycosidic bond before GC-MS analysis.

GC-MS provides excellent separation and definitive identification based on mass spectra, which can be compared against extensive libraries. researchgate.net It is widely used for the analysis of aroma compounds in various matrices. researchgate.netacs.org For instance, in the analysis of vanilla extracts, GC-MS has identified numerous volatile compounds, including vanillin and vanillic acid, which are structurally related to methyl vanillate. researchgate.net The use of specific GC columns, such as those with an acid-deactivated polyethylene (B3416737) glycol phase, can improve the peak shape of acidic compounds like vanillate derivatives. thermofisher.com

Advanced Detection and Quantification Strategies

Beyond standard detection methods, more advanced strategies are employed to enhance sensitivity and selectivity, particularly for trace-level analysis of this compound and related phenolic compounds.

HPLC-Electrochemical Detection (ED) for Trace Analysis

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is an exceptionally sensitive and selective technique for the analysis of electroactive compounds, such as phenols. mdpi.comelectrochemsci.org This method is based on the oxidation or reduction of the analyte at an electrode surface, providing a response that is highly specific and can reach very low detection limits. chromatographyonline.comacs.org

The versatility of electrochemical detectors allows for their application to a wide range of analytes. mdpi.com For phenolic compounds, the detection is typically based on their oxidation at a working electrode held at a specific potential. electrochemsci.orgresearchgate.net This approach offers significant advantages, including the ability to minimize matrix interferences by selecting a potential at which only the analytes of interest are detected. researchgate.net Research has demonstrated the successful use of HPLC-ED for the determination of various phenolic compounds in complex matrices like honey, achieving limits of detection (LODs) in the µg/L range. researchgate.net Specifically, methods have been developed for methyl vanillate and other methyl esters of phenolic acids with LODs reported to be between 0.1 and 2 µg/L. researchgate.net This makes HPLC-ED a powerful tool for trace analysis.

Method Validation Parameters (e.g., Linearity, Precision, Accuracy, Limits of Detection and Quantification)

The validation of an analytical method is crucial to ensure that the data generated is reliable, consistent, and accurate. wjarr.com This process involves evaluating several key parameters to prove that a method is suitable for its intended purpose. researchgate.net For the quantification of this compound, typically using a technique like High-Performance Liquid Chromatography (HPLC), the following parameters are fundamental.

Linearity: This parameter demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a specified range. wjarr.com Linearity is typically evaluated by analyzing a minimum of five calibration standards at different concentrations. nih.gov The relationship is assessed by the regression coefficient (r²) of the calibration curve, which should ideally be close to 1.0. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), which evaluates variations within the same lab over different days or with different analysts. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. nih.gov It is often determined through recovery studies, where a known amount of the analyte (in this case, pure this compound) is added to a sample matrix (spiking). The percentage of the added analyte that is successfully measured by the method indicates its accuracy. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.govcertified-laboratories.com The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy. nih.govcertified-laboratories.com These limits are often calculated based on the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. wjarr.comresearchgate.net

Table 1: Representative Validation Parameters for HPLC-based Quantification of Phenolic Glucosides

Parameter Acceptance Criterion Description
Linearity Regression Coefficient (r²) ≥ 0.999 Indicates a strong proportional relationship between detector response and analyte concentration over a defined range. nih.gov
Precision Relative Standard Deviation (RSD) ≤ 8% Measures the closeness of repeated measurements of the same sample, ensuring method reproducibility. researchgate.net
Accuracy Mean Recovery of 80–120% Shows how close the measured value is to the true value, often assessed by spiking the sample matrix. demarcheiso17025.com
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1 The lowest concentration at which the analyte's signal can be distinguished from the background noise. wjarr.com

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration that can be measured with acceptable accuracy and precision for quantitative purposes. wjarr.com |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Extracting this compound from complex biological sources, such as plant tissues or biomass conversion mixtures, is a critical first step that significantly influences the final analytical result. nih.gov These matrices often contain a multitude of interfering substances like sugars, proteins, and other phenolics, necessitating efficient preparation and extraction protocols. nih.gov

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two common techniques used for the sample preparation of phenolic compounds from liquid matrices.

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. lcms.cz The analyte partitions between the two phases based on its relative solubility. labmanager.com For phenolic glucosides, which are relatively polar, LLE can be used to remove non-polar interferences (like lipids) by extracting them into a non-polar solvent, leaving the target analyte in the aqueous phase.

Solid-Phase Extraction (SPE) is a more selective sample preparation technique that functions like liquid chromatography to isolate analytes from a complex sample. labmanager.comresearchgate.net The process involves four main steps:

Conditioning: The solid sorbent (e.g., a C18 silica-based or polymeric resin) is activated, often with methanol, and then equilibrated with a liquid similar to the sample matrix. scharlab.comchromatographyonline.com

Loading: The sample is passed through the sorbent bed. The analyte and some impurities are retained on the solid phase through hydrophobic or other interactions. scharlab.com

Washing: A specific solvent is used to wash away weakly bound impurities while the analyte of interest remains bound to the sorbent. scharlab.com

Elution: A different solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. labmanager.com

SPE is highly effective for cleaning up and concentrating polar analytes like glycosides from aqueous extracts. researchgate.net

Table 2: Comparison of LLE and SPE for Sample Preparation

Feature Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning of analyte between two immiscible liquid phases. lcms.cz Partitioning of analyte between a solid stationary phase and a liquid mobile phase. researchgate.net
Advantages Simple, effective for large-volume samples, good for nonpolar analytes. labmanager.com High selectivity, high recovery, reduced solvent consumption, easily automated, cleaner extracts. labmanager.comresearchgate.net
Limitations Can be labor-intensive, may form emulsions, requires large volumes of organic solvents. lcms.cz Can be more time-consuming for method development, potential for sorbent-analyte irreversible binding. chromatographyonline.com

| Application | Primarily for separating compounds with significant solubility differences. | Ideal for cleanup and concentration of analytes from complex matrices like biological fluids and environmental samples. labmanager.com |

Pretreatment Methods for Biomass Conversion Samples

Lignocellulosic biomass is a major source of aromatic chemicals, but its rigid structure, known as recalcitrance, makes the extraction of valuable compounds challenging. frontiersin.orgmedcraveonline.com Pretreatment is an essential step to break down the complex matrix of cellulose (B213188), hemicellulose, and lignin (B12514952), thereby liberating phenolic compounds like this compound. medcraveonline.com

The goal of pretreatment is to increase the accessibility of enzymes or catalysts to the biomass components. medcraveonline.com Several methods exist, each with different mechanisms and efficiencies.

Chemical Pretreatment: This involves using agents like acids, alkalis, or organic solvents to break down the biomass structure. frontiersin.orgmedcraveonline.com

Organosolv Process: This method uses organic solvents (e.g., ethanol, acetone) with or without a catalyst at elevated temperatures (140–180°C) to solubilize lignin and hemicellulose, leaving a relatively pure cellulose solid fraction. nih.govetipbioenergy.eu The resulting liquid stream contains the depolymerized lignin and hemicellulose products, including various phenolic compounds.

Alkaline/Acid Hydrolysis: Treatment with dilute acids or alkalis like sodium hydroxide (B78521) can effectively remove lignin and hemicellulose. Alkaline treatments, in particular, cause swelling of the biomass fibers and saponification of intermolecular ester bonds, leading to the release of phenolic acids and other compounds. medcraveonline.com

Physical and Thermochemical Pretreatment: Methods like steam explosion involve treating biomass with high-pressure steam before rapid decompression. etipbioenergy.eu This process physically disrupts the fiber structure and hydrolyzes hemicellulose, improving the accessibility of the remaining components. etipbioenergy.eu

These pretreatment methods are designed to fractionate the biomass, creating streams from which valuable chemicals can be isolated and purified using techniques like LLE and SPE. frontiersin.org

Table 3: Overview of Pretreatment Methods for Lignocellulosic Biomass

Pretreatment Method Mechanism Typical Conditions Key Outcome
Organosolv Solubilizes lignin and hemicellulose using an organic solvent. etipbioenergy.eu 140-180°C, organic solvents (e.g., ethanol, butanol, acetone). nih.govetipbioenergy.eu Produces a high-purity cellulose pulp and a lignin-rich liquid fraction containing phenolics. etipbioenergy.eu
Dilute Acid Hydrolyzes hemicellulose into soluble sugars. frontiersin.org Dilute H₂SO₄, high temperature. Makes cellulose more accessible but can lead to degradation products.
Alkaline Hydrolysis Removes lignin and a portion of hemicellulose by breaking ester linkages. medcraveonline.com NaOH, Ca(OH)₂, lower temperatures than acid methods. Increases cellulose digestibility; effective for delignification of agricultural residues.

| Steam Explosion | Uses high-pressure steam and rapid decompression to disrupt biomass structure. etipbioenergy.eu | 160-260°C, high pressure. | Causes hemicellulose hydrolysis and lignin transformation, increasing enzyme accessibility. etipbioenergy.eu |

Table 4: List of Compounds Mentioned

Compound Name
Acetone
Butanol
Calcium Hydroxide
Cellulose
Ethanol
Hemicellulose
Lignin
Methanol
Methyl vanillate
This compound
Sodium Hydroxide
Sulfuric Acid
Syringaldehyde
Vanillic acid

Future Research Directions and Translational Prospects for Methyl Vanillate Glucoside

Unraveling Novel Biosynthetic Pathways and Regulatory Mechanisms

While the precise biosynthetic pathway of methyl vanillate (B8668496) glucoside in plants is not fully elucidated, it is understood to originate from the broader phenylpropanoid pathway. wikipedia.org Future research must focus on delineating the exact sequence of enzymatic reactions and their regulation. The biosynthesis is believed to commence with L-phenylalanine, which is converted to p-coumaric acid through the action of enzymes such as phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H). wikipedia.orgmdpi.com From p-coumaric acid, the pathway likely proceeds to vanillic acid. The conversion of protocatechuic acid to vanillic acid is a critical methylation step catalyzed by an O-methyltransferase (OMT). biorxiv.orgresearchgate.net

Two plausible routes can be hypothesized for the formation of methyl vanillate glucoside from vanillic acid:

Methylation followed by Glucosylation: Vanillic acid is first esterified to methyl vanillate by a carboxyl methyltransferase. Subsequently, a UDP-glycosyltransferase (UGT) attaches a glucose moiety to the hydroxyl group. UGTs from organisms like Arabidopsis thaliana have been successfully used to produce vanillin-β-glucoside in engineered microbes, suggesting their potential applicability. mdpi.com

Glucosylation followed by Methylation: Vanillic acid is first glucosylated to form vanillic acid glucoside, which is then esterified to yield the final product.

Identifying the specific enzymes, particularly the terminal methyltransferase and glucosyltransferase, is paramount. Divergences in published reports regarding methylation and glucoside formation in the biosynthesis of related compounds like vanillin (B372448) highlight the need for conclusive research in this area. nih.gov Furthermore, understanding the regulatory networks that control the expression of these biosynthetic genes is crucial for metabolic engineering efforts. Systems like the VanR-VanO regulon from Caulobacter crescentus, which acts as a sensor for vanillate, could be explored as models for regulatory mechanisms that control pathway flux. biorxiv.orgresearchgate.net

Table 1: Potential Key Enzymes in the Biosynthesis of this compound

Enzyme ClassAbbreviationFunctionPotential Source Organism
Phenylalanine Ammonia LyasePALConverts L-Phenylalanine to trans-Cinnamic acidVanilla planifolia, Plants
Cinnamate 4-HydroxylaseC4HConverts trans-Cinnamic acid to p-Coumaric acidVanilla planifolia, Plants
O-MethyltransferaseOMTCatalyzes the methylation of a hydroxyl group (e.g., Protocatechuate to Vanillate)Homo sapiens, Vanilla planifolia
Carboxyl Methyltransferase-Esterifies the carboxyl group of vanillic acid to form methyl vanillateTo be identified
UDP-GlycosyltransferaseUGTTransfers a glucose moiety to an acceptor molecule (e.g., methyl vanillate)Arabidopsis thaliana

Engineering Advanced Biocatalysts and Microbial Cell Factories for Sustainable Production

The sustainable production of this compound can be achieved through the development of engineered microbial cell factories. mdpi.comkaist.ac.kr Host organisms such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida are robust platforms for producing valuable bio-based chemicals and can be engineered to synthesize the target compound from simple feedstocks like glucose. mdpi.comkaist.ac.kruni-saarland.de

Future strategies should involve:

Pathway Reconstruction: Introducing the complete set of heterologous genes for the biosynthetic pathway into a microbial host. For example, the de novo vanillin pathway in E. coli has been constructed using enzymes from various sources, including Bacillus thuringiensis (AsbF), Homo sapiens (OMT), and Nocardia iowensis (CarNi). biorxiv.org A similar multi-organism approach will likely be necessary for this compound.

Biocatalyst Engineering: Improving the efficiency and stability of key enzymes through protein engineering. nih.gov Techniques can be applied to enhance catalytic activity, substrate specificity, and stability under industrial process conditions. nih.govrsc.org For instance, the activity of OMTs can be limited by the availability of the methyl donor S-adenosyl-methionine (SAM); engineering the enzyme to use alternative cofactors or engineering the host to improve SAM regeneration could boost productivity. researchgate.net

Host Strain Optimization: Modifying the host's native metabolism to increase the precursor supply and divert carbon flux towards the desired product. This includes deleting competing pathways and overexpressing genes that enhance precursor formation. researchgate.net The use of specialized strains, such as the RARE E. coli strain, can minimize the conversion of pathway intermediates into undesirable byproducts. biorxiv.org

Process Optimization: Developing whole-cell biocatalysis processes that are efficient and scalable. europa.eu This includes optimizing fermentation conditions and exploring the use of immobilized enzymes or cells to improve reusability and simplify downstream processing. researchgate.net

Table 2: Examples of Engineered Microbial Systems for Vanillin and Precursor Production

Host OrganismKey Genetic Modification(s)Product
Escherichia coliExpression of AsbF, OMT, CarNi; RARE strain to reduce byproduct formationVanillin
Saccharomyces cerevisiaeExpression of genes for 3-dehydroshikimate dehydratase, OMT, CAR, and UGTVanillin-β-glucoside
Corynebacterium glutamicumEngineered to convert protocatechuic acid to vanillic acidVanillic acid
Pseudomonas putidaUsed as a chassis for converting lignin-derived aromatics into valuable chemicalsAromatic compounds

In-depth Elucidation of Molecular Mechanisms Underlying Biological Activities

While data on the biological activities of this compound are sparse, research into its aglycone (methyl vanillate) and related compounds provides a foundation for future investigation. The glucosylation of a compound can significantly alter its solubility, stability, and bioavailability, which in turn affects its biological activity.

An in silico study has already explored the molecular interactions between this compound and the catalytic site of human butyrylcholinesterase (hBuChE), suggesting a potential role in modulating cholinergic activity, which is relevant for neurodegenerative diseases. researchgate.net

Future research should aim to:

Systematically Screen for Bioactivities: Test this compound in a wide range of biological assays, including antioxidant, anti-inflammatory, antimicrobial, and anticancer models.

Validate Aglycone-Based Hypotheses: Investigate whether this compound exhibits activities similar to its aglycone. For example, methyl vanillate is known to activate the Wnt/β-catenin pathway to promote bone formation chemsrc.com and inhibit ovarian cancer cell migration by downregulating the ZEB2/Snail signaling pathway. nih.gov It is crucial to determine if the glucoside acts as a pro-drug that releases methyl vanillate upon hydrolysis or if it has its own distinct mechanism of action.

Identify Molecular Targets: Once a biological activity is confirmed, identify the specific molecular targets and signaling pathways that are modulated by the compound. This involves techniques like receptor binding assays, enzyme inhibition kinetics, and gene expression analysis.

Table 3: Reported Biological Activities of Methyl Vanillate and its Glucoside

CompoundReported Biological ActivityMolecular Mechanism / Pathway
This compoundInteraction with Butyrylcholinesterase (in silico)Binding to the enzyme's catalytic site
Methyl VanillateAnti-cancer (Ovarian)Inhibition of ZEB2/Snail signaling pathway, suppressing EMT
Methyl VanillateBone formationActivation of Wnt/β-catenin pathway
Methyl VanillateAnti-allergicInhibition of antigen-mediated degranulation in mast cells
Methyl Vanillateα-glucosidase inhibitionEnzyme inhibition (potential anti-diabetic effect)
Methyl VanillateWound healingActivation of fibroblast migration and proliferation

Development of Integrated Multi-Omics Approaches for Comprehensive Profiling

To obtain a holistic understanding of this compound, integrated multi-omics approaches are indispensable. These technologies can provide a system-level view of the compound's biosynthesis, its effect on cellular physiology, and its mechanism of action. nih.govnih.gov

Future research should leverage:

Genomics and Transcriptomics: To identify the full suite of genes involved in the biosynthesis and regulation of the compound in its native producers or in engineered microbial hosts.

Proteomics: To quantify the expression levels of the biosynthetic enzymes and other proteins affected by the presence of the compound.

Metabolomics: To profile the metabolic state of cells producing the compound, identifying pathway bottlenecks, precursor limitations, and unintended byproducts. nih.gov This is also crucial for understanding the metabolic consequences of treating a biological system with this compound.

Systems Biology and In Silico Modeling: To integrate multi-omics datasets into genome-scale metabolic models (GEMs). kaist.ac.kr These models can simulate metabolic fluxes and predict the effects of genetic modifications, thereby guiding the rational design of high-yield microbial cell factories. kaist.ac.kr This approach can also help to generate testable hypotheses about the compound's mode of action.

By combining these approaches, researchers can create a comprehensive profile of this compound, accelerating both its biotechnological production and the elucidation of its biological functions.

Exploration in Emerging Bio-based Chemical and Pharmaceutical Applications

The unique structure of this compound—combining an aromatic ester with a sugar moiety—opens up a range of potential applications in diverse fields. While specific applications are still under exploration, the known uses of related compounds suggest promising translational prospects. lookchem.com

Potential application areas include:

Pharmaceuticals: Based on the activities of its aglycone, this compound could be developed as a therapeutic agent for cancer, bone disorders like osteoporosis, or inflammatory conditions such as allergies. chemsrc.comnih.gov Its potential interaction with butyrylcholinesterase also points towards applications in neurodegenerative diseases. researchgate.net The glucoside may function as a more soluble and stable pro-drug of methyl vanillate.

Cosmetics: Phenolic compounds are widely used in cosmetics for their antioxidant and skin-protecting properties. This compound could be formulated into skincare products for anti-aging or skin-soothing applications. lookchem.com

Food Industry: Carbohydrate esters are used as nonionic biosurfactants and low-calorific sweeteners. nih.gov this compound could be explored as a functional food ingredient or a flavor modifier, potentially offering a different taste profile or improved stability compared to vanillin.

Bio-based Materials: Vanillate and other lignin-derived aromatic compounds are being investigated as renewable building blocks for polymers and other high-value chemicals. researchgate.net The glycosylation of methyl vanillate could be used to tune the properties (e.g., hydrophilicity, reactivity) of monomers for the synthesis of novel bioplastics and materials.

Table 4: Potential Applications of this compound Based on Related Compounds

Application AreaPotential UseRationale based on Related Compound(s)
PharmaceuticalAnti-cancer, Bone health, Anti-inflammatoryMethyl vanillate shows activity in these areas
PharmaceuticalNeuroprotective agentIn silico interaction with butyrylcholinesterase; other vanillates tested for receptor binding
CosmeticsAntioxidant, Skin-soothing agentGeneral properties of phenolic glucosides; direct mention of cosmetic use
Food & BeverageBiosurfactant, Flavor modifierGeneral applications of carbohydrate esters and vanillin derivatives
Bio-based ChemicalsPolymer monomerUse of vanillate as a building block for renewable polymers

Q & A

Q. What established laboratory methods are used for synthesizing methyl vanillate glucoside?

this compound is synthesized via enzymatic glycosylation or solvent-free green chemistry approaches. For example, ether derivatives of vanillic acid (including methyl vanillate) are produced through condensation reactions, often using glucose and alkyl alcohols under controlled conditions. Enzymatic methods improve regioselectivity, while solvent-free processes minimize environmental impact . Structural confirmation requires NMR (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) and mass spectrometry to verify glycosidic linkage and purity .

Q. How can researchers confirm the structural identity of this compound?

Key techniques include:

  • NMR Spectroscopy : To resolve the glycosidic bond configuration (e.g., β-D-glucopyranosyl linkage) and methoxy group positioning .
  • HPLC-MS : For molecular weight validation (C14_{14}H18_{18}O9_9, MW 330.3) and detection of by-products .
  • GC Analysis : Post-derivatization (e.g., methanolysis) to separate and quantify monosaccharide units .

Q. What biological activities are reported for this compound?

Methyl vanillate derivatives exhibit antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Activity varies with alkyl chain length in derivatives; longer chains enhance membrane disruption . Standard assays include broth microdilution for MIC (Minimum Inhibitory Concentration) determination and agar diffusion for zone-of-inhibition measurements .

Advanced Research Questions

Q. How should conflicting bioactivity data between this compound and its derivatives be resolved?

Contradictions may arise from:

  • Purity issues : HPLC or LC-MS/MS to rule out impurities affecting bioactivity .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines) and validate with positive controls.
  • Structural nuances : Conduct SAR (Structure-Activity Relationship) studies to isolate functional groups responsible for activity .

Q. What advanced analytical techniques address quantification challenges in complex matrices?

  • LC-MS/MS with Isotopic Dilution : For high specificity in biological fluids or plant extracts .
  • Multivariate Statistical Validation : Apply partial least squares (PLS) regression with rigorous checks for spurious correlations (e.g., permutation tests) to avoid false positives in glucose-related assays .

Q. How can researchers investigate the mechanism of action against bacterial targets?

  • Molecular Docking : To predict interactions with bacterial enzymes (e.g., penicillin-binding proteins).
  • Transcriptomics : RNA sequencing to identify gene expression changes in treated bacterial cultures.
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to assess membrane disruption .

Q. What statistical methods are recommended to validate bioactivity data reproducibility?

  • Bland-Altman Analysis : To assess agreement between replicate experiments.
  • Effect Size Reporting : Supplement p-values with confidence intervals to quantify biological significance.
  • Multivariate Model Validation : Use holdout datasets or cross-validation to prevent overfitting .

Methodological Considerations

Q. How can enzymatic glycosylation be optimized for higher yields?

  • Enzyme Engineering : Use directed evolution to enhance glycosyltransferase activity.
  • Reaction Optimization : Adjust pH (5.5–7.5), temperature (30–50°C), and glucose donor concentration (e.g., UDP-glucose) .

Q. What are common impurities in synthesized this compound, and how are they characterized?

  • By-Products : Unreacted vanillic acid or glucose residues detected via TLC or HPLC.
  • Degradation Products : Oxidized derivatives identified using high-resolution MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.